Metindizate
Description
Metindizate (IUPAC name: 2-(Hexahydro-1-methyl-3-indolinyl)ethyl benzilate) is a synthetic compound with the molecular formula C₂₅H₃₁NO₃ and a molecular weight of 393.52 g/mol. Its structure comprises a benzilate ester moiety linked to a hexahydro-1-methylindoline group . Key physicochemical properties include:
| Property | Value |
|---|---|
| LogP (lipophilicity) | 3.91 |
| Boiling Point | 484.8°C at 760 mmHg |
| Density | 1.13 g/cm³ |
| Refractive Index | 1.566 |
| Polar Surface Area (PSA) | 49.77 Ų |
Properties
IUPAC Name |
2-(1-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-3-yl)ethyl 2-hydroxy-2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO3/c1-26-18-19(22-14-8-9-15-23(22)26)16-17-29-24(27)25(28,20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-7,10-13,19,22-23,28H,8-9,14-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZXHOQYLPLQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2C1CCCC2)CCOC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864626 | |
| Record name | 2-(1-Methyloctahydro-1H-indol-3-yl)ethyl hydroxy(diphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15687-33-9 | |
| Record name | Metindizate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Methyloctahydro-1H-indol-3-yl)ethyl hydroxy(diphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METINDIZATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L80J0CWN29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metindizate involves several steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with benzeneacetic acid to form the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Metindizate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxides, while reduction can produce reduced derivatives .
Scientific Research Applications
Metindizate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, particularly in muscle relaxation.
Medicine: Explored for its therapeutic potential in treating muscle spasms and related conditions.
Mechanism of Action
The mechanism of action of Metindizate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors in the nervous system, leading to muscle relaxation. The exact molecular pathways involved are still under investigation, but it is thought to modulate neurotransmitter release and receptor activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benactyzine
Benactyzine (benzilic acid β-diethylaminoethyl ester) shares structural homology with Metindizate, as both contain a benzilate ester group. Key differences include:
| Parameter | This compound | Benactyzine |
|---|---|---|
| Core Structure | Hexahydroindoline derivative | Diethylaminoethyl chain |
| Molecular Weight | 393.52 g/mol | 327.43 g/mol |
| LogP | 3.91 | 2.85 |
| Pharmacological Use | Limited data | Anticholinergic, anxiolytic |
Its anticholinergic activity is well-documented, whereas this compound’s pharmacological profile remains underexplored .
Biperiden
Biperiden, a bicyclic amino alcohol, shares functional similarity with this compound as both target the central nervous system. Structurally, Biperiden lacks the benzilate ester but includes a piperidine ring.
| Parameter | This compound | Biperiden |
|---|---|---|
| LogP | 3.91 | 3.10 |
| PSA | 49.77 Ų | 23.47 Ų |
| Mechanism of Action | Not established | Antimuscarinic (M1 receptor antagonist) |
Biperiden’s lower PSA enhances membrane permeability, correlating with its clinical use in Parkinson’s disease. This compound’s higher PSA suggests reduced CNS penetration unless actively transported .
Functional Comparison with Similar Compounds
Anticholinergic Activity
This compound’s benzilate ester group resembles Tridihexethyl , an antispasmodic agent. However, Tridihexethyl’s quaternary ammonium structure limits CNS activity, whereas this compound’s tertiary amine may allow broader tissue distribution .
Indoline Derivatives
Compounds like Indapamide (a sulfonamide-indoline hybrid) highlight structural versatility. While Indapamide acts as a diuretic, this compound’s ester linkage suggests divergent mechanisms, possibly targeting smooth muscle or neuronal receptors .
Research Findings and Data Analysis
In Silico Predictions
Computational models predict this compound’s moderate affinity for muscarinic receptors (pKi ~6.8), comparable to Propiverine (pKi 7.2), but validation requires experimental studies .
Metabolic Stability
This compound’s ester group may render it susceptible to hydrolysis by esterases, akin to Aspirin . This contrasts with more stable analogs like Dicyclomine , which lacks hydrolyzable esters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
